molecular formula C13H18ClNO B129277 alpha-Pyrrolidinopropiophenone (hydrochloride) CAS No. 92040-10-3

alpha-Pyrrolidinopropiophenone (hydrochloride)

Cat. No.: B129277
CAS No.: 92040-10-3
M. Wt: 239.74 g/mol
InChI Key: VQCZQKJXTMYEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Pyrrolidinopropiophenone (hydrochloride) is a synthetic stimulant drug belonging to the cathinone class. It is structurally similar to the appetite suppressant diethylpropion and has analogous effects in animals. This compound has been detected in “ecstasy” tablets seized by law enforcement authorities in Germany . It is known to produce stimulant effects in animals and humans, although it is said to lack the euphoria associated with other similar compounds .

Mechanism of Action

Target of Action

Alpha-Pyrrolidinopropiophenone (α-PPP) is a stimulant drug . It is similar in structure to the appetite suppressant diethylpropion and has analogous effects in animals .

Mode of Action

As a stimulant, it is believed to enhance the release or inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased concentrations of these neurotransmitters in the synaptic cleft . This results in prolonged signal transmission and enhanced stimulation of the post-synaptic neuron .

Biochemical Pathways

Given its stimulant nature, it is likely to affect pathways associated with neurotransmitter synthesis, release, and reuptake . The downstream effects of these changes could include heightened alertness, increased energy, and potentially, euphoria .

Pharmacokinetics

Like other stimulants, it is likely to be rapidly absorbed and distributed throughout the body, with metabolism occurring primarily in the liver . The impact of these ADME properties on the bioavailability of α-PPP is currently unknown .

Result of Action

α-PPP has been found to produce stimulant effects in animals and produces highly stimulating effects in humans, based on the experiences of the individuals who have tried it . It is said to lack euphoria compared to α-PVP . The molecular and cellular effects of α-PPP’s action are likely to include changes in neurotransmitter levels and altered neuronal activity .

Action Environment

The action, efficacy, and stability of α-PPP can be influenced by various environmental factors. These may include the presence of other substances, the physiological state of the individual, and the route of administration .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Pyrrolidinopropiophenone (hydrochloride) can be synthesized through various methods. One common synthetic route involves the reaction of propiophenone with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol or methanol. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of alpha-Pyrrolidinopropiophenone (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Alpha-Pyrrolidinopropiophenone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Alpha-Pyrrolidinopropiophenone (hydrochloride) has various scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of similar compounds.

    Biology: Studied for its effects on the central nervous system and potential neurotoxicity.

    Medicine: Investigated for its potential use in the treatment of certain medical conditions, although its use is limited due to its stimulant properties.

    Industry: Utilized in the development of new synthetic routes and the production of related compounds.

Comparison with Similar Compounds

Alpha-Pyrrolidinopropiophenone (hydrochloride) is similar to other compounds in the cathinone class, such as:

  • 4’-Methyl-alpha-pyrrolidinopropiophenone (MePPP)
  • 4’-Methoxy-alpha-pyrrolidinopropiophenone (MOPPP)
  • 3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP)
  • Alpha-Pyrrolidinopentiophenone (alpha-PVP)
  • Alpha-Pyrrolidinohexiophenone (alpha-PHP)

Compared to these compounds, alpha-Pyrrolidinopropiophenone (hydrochloride) is known to produce less euphoria and is considered to be less potent .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCZQKJXTMYEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347643
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92040-10-3
Record name alpha-Pyrrolidinopropiophenone(hydrochloride)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092040103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 92040-10-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR65F46FM8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha-Pyrrolidinopropiophenone (hydrochloride)
Reactant of Route 2
Reactant of Route 2
alpha-Pyrrolidinopropiophenone (hydrochloride)
Reactant of Route 3
Reactant of Route 3
alpha-Pyrrolidinopropiophenone (hydrochloride)
Reactant of Route 4
Reactant of Route 4
alpha-Pyrrolidinopropiophenone (hydrochloride)
Reactant of Route 5
alpha-Pyrrolidinopropiophenone (hydrochloride)
Reactant of Route 6
Reactant of Route 6
alpha-Pyrrolidinopropiophenone (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.